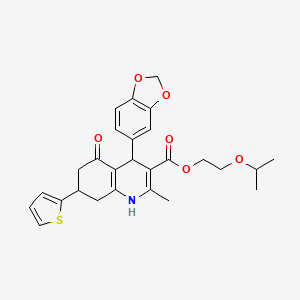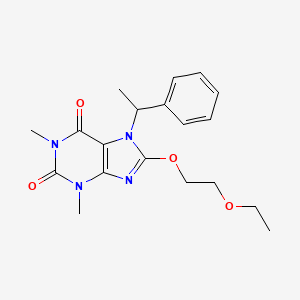![molecular formula C20H28N2OS2 B11612432 (4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11612432.png)
(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one is a synthetic organic compound with a complex structure This compound is characterized by the presence of a thiazole ring, a benzylidene group, and a dibutylamino substituent
准备方法
The synthesis of (4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dibutylamino)benzaldehyde with 2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
科学研究应用
(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure and different reactivity.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another compound with a heterocyclic structure but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
属性
分子式 |
C20H28N2OS2 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC 名称 |
(4Z)-4-[[4-(dibutylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H28N2OS2/c1-4-7-13-22(14-8-5-2)17-11-9-16(10-12-17)15-18-19(23)25-20(21-18)24-6-3/h9-12,15H,4-8,13-14H2,1-3H3/b18-15- |
InChI 键 |
FEVQUZYABRKFCU-SDXDJHTJSA-N |
手性 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11612370.png)
![N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11612371.png)
![2-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11612373.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazino]propanamide](/img/structure/B11612379.png)
![7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612386.png)
![Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11612392.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612396.png)

![1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612419.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11612427.png)
![Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11612437.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612442.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11612451.png)

